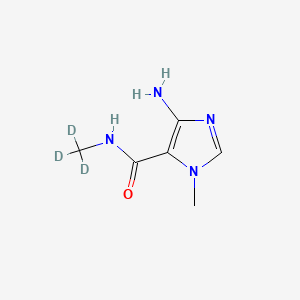

4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions, such as temperature, pressure, and catalysts, depend on the chosen synthetic pathway .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The amino and imidazole groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Applications De Recherche Scientifique

4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3 is widely used in scientific research, including:

Mécanisme D'action

The mechanism of action of 4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3 involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of labeled paraxanthine, it plays a role in metabolic studies by allowing researchers to trace metabolic pathways and understand the biochemical processes involved . The compound’s deuterium labeling enhances its stability and allows for precise tracking in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-N,1-dimethyl-5-imidazolecarboxamide: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.

5-Amino-3-methyl-3H-imidazole-4-carboxylic Acid Methyl-d3-amide: Another deuterium-labeled imidazole compound used in metabolic research.

5-Amino-1-β-D-ribosyl-4-imidazolecarboxamide-5′-phosphate: A related compound used in the synthesis of AICAR, which is involved in metabolic and biochemical studies.

Uniqueness

4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic and biochemical studies. This makes it particularly valuable in research applications where accurate tracing of metabolic pathways is essential.

Activité Biologique

4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3, also known as "D3" or a deuterated derivative of a known compound, is a molecule of interest in various biological and pharmacological studies. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural characteristics. The presence of deuterium (D) in the compound alters its isotopic properties, potentially affecting its metabolic pathways and biological interactions.

Target Interactions

This compound primarily interacts with specific biological targets that influence cellular signaling pathways. While the exact targets are still under investigation, it is hypothesized to modulate pathways related to:

- Adenosine Monophosphate (AMP) Regulation : It may influence AMP levels within cells, impacting energy metabolism and signaling.

- Enzyme Inhibition : Potential inhibition of enzymes involved in nucleotide synthesis has been suggested, which could have implications for cancer therapy.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies have shown that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest.

- Anti-inflammatory Properties : The compound may modulate inflammatory responses through its effects on cytokine production.

Case Studies

- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human cancer cell lines (e.g., A549 lung cancer cells). The mechanism was linked to increased apoptosis markers such as caspase activation.

- Animal Models : In vivo studies using murine models indicated that administration of the compound led to reduced tumor size in xenograft models of breast cancer. The observed effects were attributed to both direct tumoricidal activity and modulation of the immune response.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption : Rapid absorption following oral administration.

- Metabolism : Deuteration may alter metabolic pathways compared to its non-deuterated counterpart, potentially leading to prolonged half-life and reduced clearance rates.

- Distribution : The compound shows a favorable distribution profile across various tissues, including the liver and lungs.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

5-amino-3-methyl-N-(trideuteriomethyl)imidazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-8-6(11)4-5(7)9-3-10(4)2/h3H,7H2,1-2H3,(H,8,11)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLBVKAZENBDRQ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CN1C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=C(N=CN1C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.